N-[4-(hexylamino)phenyl]hexanamide
Description
N-[4-(Hexylamino)phenyl]hexanamide is a secondary amide featuring a hexylamino group attached to a phenyl ring, which is further linked to a hexanamide chain.
Properties
CAS No. |
923289-35-4 |
|---|---|
Molecular Formula |
C18H30N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[4-(hexylamino)phenyl]hexanamide |
InChI |
InChI=1S/C18H30N2O/c1-3-5-7-9-15-19-16-11-13-17(14-12-16)20-18(21)10-8-6-4-2/h11-14,19H,3-10,15H2,1-2H3,(H,20,21) |
InChI Key |
MTBOGDPNQQEVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)NC(=O)CCCCC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Nitroaniline
The alkylation of 4-nitroaniline with hexyl bromide under basic conditions represents a foundational approach. Potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution, yielding 4-nitro-N-hexylaniline. Subsequent reduction of the nitro group via catalytic hydrogenation (H₂/Pd-C) or using stannous chloride (SnCl₂/HCl) produces 4-(hexylamino)aniline.
Reaction Conditions
- Base : K₂CO₃ (2.5 equiv)
- Solvent : DMF, 80°C, 12–16 hours
- Reduction : 10% Pd/C, H₂ (1 atm), ethanol, 25°C
Reductive Amination of 4-Nitrobenzaldehyde
4-Nitrobenzaldehyde undergoes reductive amination with hexylamine in the presence of sodium cyanoborohydride (NaBH₃CN), forming 4-nitro-N-hexylbenzylamine. Catalytic hydrogenation then reduces the nitro group to an amine, yielding 4-(hexylamino)benzylamine, which is oxidized to 4-(hexylamino)aniline via MnO₂.
Key Advantages :
- Avoids direct alkylation of aniline, which may suffer from low reactivity.
- MnO₂ selectively oxidizes benzylamines to anilines without over-oxidation.
Limitations :
- Multi-step sequence reduces overall yield (~40%).
Amide Bond Formation: Acylation of 4-(Hexylamino)aniline
Schotten-Baumann Acylation
The classical Schotten-Baumann reaction employs hexanoyl chloride in a biphasic system (aqueous NaOH/diethyl ether). 4-(Hexylamino)aniline reacts with hexanoyl chloride at the interface, forming the target amide.
Conditions :
- Base : 10% NaOH (aq)
- Solvent : Diethyl ether, 0–5°C
- Reaction Time : 2 hours
Coupling Agent-Mediated Synthesis
Modern peptide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), enable efficient amide bond formation under mild conditions. This method minimizes side reactions and is ideal for sterically hindered amines.
Procedure :
- Dissolve 4-(hexylamino)aniline (1.0 equiv) and hexanoic acid (1.2 equiv) in dichloromethane.
- Add EDC (1.5 equiv) and HOBt (1.5 equiv).
- Stir at 25°C for 12 hours.
Integrated Synthetic Routes
One-Pot Alkylation-Acylation Strategy
A streamlined approach combines alkylation and acylation in a single pot, leveraging hexyl bromide and hexanoyl chloride sequentially. The method requires careful pH control to prevent premature hydrolysis of the acyl chloride.
Steps :
- Alkylate 4-nitroaniline with hexyl bromide (K₂CO₃/DMF, 80°C).
- Without isolation, add hexanoyl chloride and triethylamine (TEA) at 0°C.
- Warm to 25°C and stir for 6 hours.
Yield : 55–60% (over two steps)
Solid-Phase Synthesis
Adapting methodologies from oligonucleotide synthesis, 4-(hexylamino)aniline immobilized on Wang resin undergoes acylation with hexanoic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent. Cleavage from the resin with trifluoroacetic acid (TFA) yields the pure product.
Advantages :
- High purity (>95%) without chromatography.
- Scalable for industrial production.
Disadvantages :
- Requires specialized equipment and resins.
Comparative Analysis of Methodologies
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | Hexanoyl chloride, NaOH | 70–75 | 90 | Moderate |
| EDC/HOBt Coupling | EDC, HOBt | 85–90 | 98 | High |
| One-Pot Alkylation-Acylation | Hexyl bromide, hexanoyl chloride | 55–60 | 85 | Low |
| Solid-Phase Synthesis | PyBOP, Wang resin | 90–95 | 99 | High |
Insights :
- Coupling agent-mediated synthesis offers the highest yield and purity.
- Solid-phase methods, while efficient, entail higher costs.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.60 (d, J = 8.4 Hz, 2H, ArH), 3.15 (t, J = 7.2 Hz, 2H, NHCH₂), 2.35 (t, J = 7.6 Hz, 2H, CONHCH₂), 1.50–1.20 (m, 16H, alkyl chains).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).
Industrial-Scale Considerations
Cost-Efficiency Metrics
Environmental Impact
- Solvent recovery systems (e.g., DMF distillation) minimize waste.
- Catalytic hydrogenation replaces stannous chloride to reduce heavy metal waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hexylamino)phenyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .
Scientific Research Applications
N-[4-(hexylamino)phenyl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being explored for its antimicrobial properties and potential use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(hexylamino)phenyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylamino group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table compares N-[4-(hexylamino)phenyl]hexanamide with structurally related compounds, emphasizing substituent variations, molecular properties, and synthesis outcomes:
Physicochemical Properties
- Hydrophobicity: The hexylamino group in the target compound enhances lipophilicity compared to sulfamoyl () or boronic acid () derivatives, impacting membrane permeability and bioavailability.
- Solubility: Sulfamoyl and boronic acid groups improve aqueous solubility, making analogs like N-(4-sulfamoylphenyl)hexanamide more suitable for intravenous formulations .
Biological Activity
N-[4-(hexylamino)phenyl]hexanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of 4-nitroaniline with hexylamine to yield 4-(hexylamino)aniline, which is then acylated using hexanoyl chloride. The reaction conditions generally include a base like triethylamine to neutralize hydrochloric acid formed during acylation.
Chemical Structure
- Molecular Formula : CHNO
- Molecular Weight : 263.39 g/mol
- Functional Groups : Hexylamine group, amide linkage
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hexylamino group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions may modulate the activity of target molecules, leading to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been explored for its potential use in drug development against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth at certain concentrations.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of related compounds, this compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, highlighting its potential as a therapeutic agent.
Research on Mechanisms
Further investigations into the compound's mechanism revealed that it may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects. This aligns with findings from related compounds that target similar pathways .
5. Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(anilinosulfonyl)phenyl]hexanamide | Sulfonyl group instead of hexylamine | Antimicrobial and anti-inflammatory |
| Aryl-n-hexanamide linked enaminones | Enaminone linkages | Enhanced antimicrobial properties |
| N-[4-(ethylamino)phenyl]octanamide | Ethylamine instead of hexylamine | Potential bronchodilator effects |
6. Applications in Research and Industry
This compound is being explored for various applications:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
- Industrial Chemistry : In the synthesis of specialty chemicals where its unique properties can be leveraged.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
